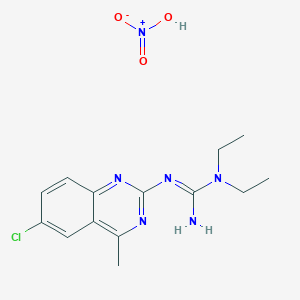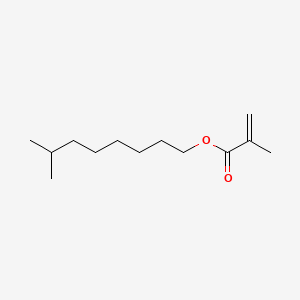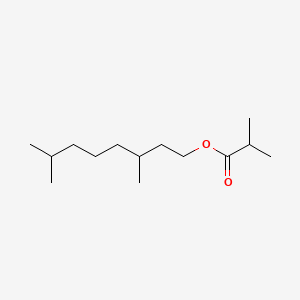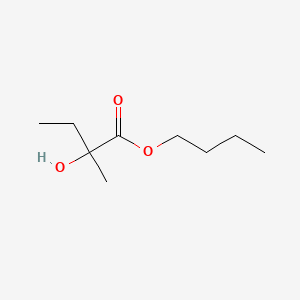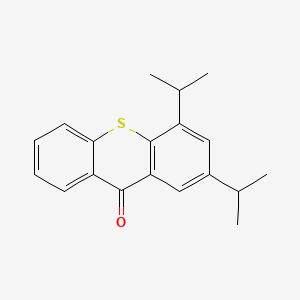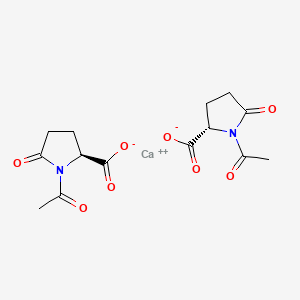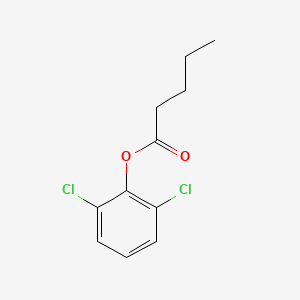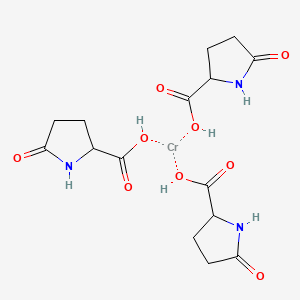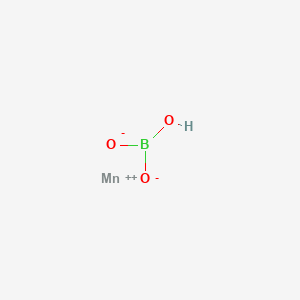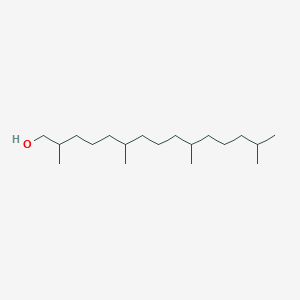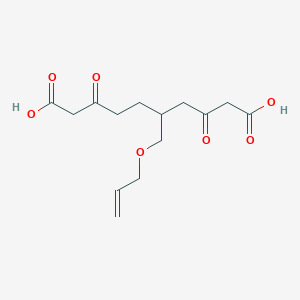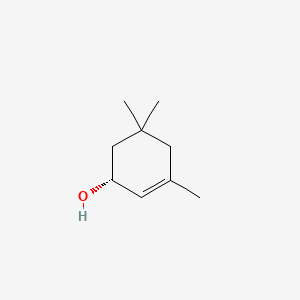
Isophorol, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophorol, (+)-: is an organic compound with the chemical formula C10H18OThis compound is a colorless liquid with a characteristic odor and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isophorol, (+)- can be synthesized through the hydrogenation of isophorone, which is an α,β-unsaturated cyclic ketone. The hydrogenation process involves the addition of hydrogen to the double bond of isophorone, resulting in the formation of isophorol .
Industrial Production Methods: The industrial production of isophorol typically involves the aldol condensation of acetone using potassium hydroxide (KOH) as a catalyst. This process produces diacetone alcohol, which undergoes further condensation to form mesityl oxide. Mesityl oxide is then hydrogenated to produce isophorol .
Análisis De Reacciones Químicas
Types of Reactions: Isophorol undergoes various chemical reactions, including:
Oxidation: Isophorol can be oxidized to form isophorone, an α,β-unsaturated cyclic ketone.
Reduction: The reduction of isophorol can lead to the formation of cyclohexanol derivatives.
Substitution: Isophorol can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acids.
Major Products:
Oxidation: Isophorone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted isophorol derivatives
Aplicaciones Científicas De Investigación
Chemistry: Isophorol is used as a precursor in the synthesis of various organic compounds, including fragrances and pharmaceuticals .
Biology: In biological research, isophorol is used as a model compound to study the behavior of cyclic alcohols in biological systems .
Industry: Isophorol is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
Molecular Targets and Pathways: Isophorol exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl group of isophorol can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Isophorone: An α,β-unsaturated cyclic ketone with similar chemical properties.
Cyclohexanol: A cyclic alcohol with a similar structure but different reactivity.
Mesityl Oxide: An intermediate in the synthesis of isophorol with similar chemical properties.
Uniqueness: Isophorol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form a wide range of derivatives. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in organic synthesis .
Propiedades
Número CAS |
80311-51-9 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1R)-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
LDRWAWZXDDBHTG-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C[C@@H](CC(C1)(C)C)O |
SMILES canónico |
CC1=CC(CC(C1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



